molecular formula C15H17N5O3 B2663795 9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 878441-38-4

9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2663795
CAS RN: 878441-38-4
M. Wt: 315.333
InChI Key: GCEDEZROTFCPGC-UHFFFAOYSA-N
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Description

The compound “9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been studied extensively . The formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents has been reported . The influence of substituents in the yield of final products has also been observed .


Molecular Structure Analysis

The molecular formula of the compound is C9H9N3O3 . The average mass is 207.186 Da and the monoisotopic mass is 207.064392 Da . The structure of the compound includes a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature .


Chemical Reactions Analysis

The compound is an intermediate in the synthesis of Furafylline (F864070), a selective inhibitor of human cytochrome P450 . It is also reported to inhibit the oxidation of caffeine .


Physical And Chemical Properties Analysis

The compound has a Log Kow (KOWWIN v1.67 estimate) of -0.39 . The boiling point is 471.49°C (Adapted Stein & Brown method) and the melting point is 199.28°C (Mean or Weighted MP) . The vapor pressure is 2.08E-009 (Modified Grain method) .

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives, including furo[2,3-d]pyrimidine-based compounds. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in TB treatment .

Kinase Inhibition

A specific furo[2,3-d]pyrimidine derivative (3-pyridylfuro[2,3-d]pyrimidine) has been synthesized and evaluated for its inhibitory activity against a panel of kinases. Notably, this compound exhibited selective and potent inhibition of glycogen synthase kinase-3β (GSK-3β) over other tested kinases. Kinase inhibitors play a crucial role in cancer therapy and other diseases, making this finding particularly relevant .

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP-1 inhibitors are used in combination with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to cell death. Furo[2,3-d]pyrimidine derivatives may serve as potential PARP-1 inhibitors, contributing to cancer treatment strategies .

Metal Complex Formation

The furan moiety in furo[2,3-d]pyrimidine allows for metal coordination. Researchers investigate its complexation behavior with transition metals, potentially leading to novel catalysts, luminescent materials, or metalloenzymes.

Mechanism of Action

The compound is a potential inhibitor against PARP-1 . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

properties

IUPAC Name

9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-17-12-11(13(21)18(2)15(17)22)20-7-4-6-19(14(20)16-12)9-10-5-3-8-23-10/h3,5,8H,4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEDEZROTFCPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6462570

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